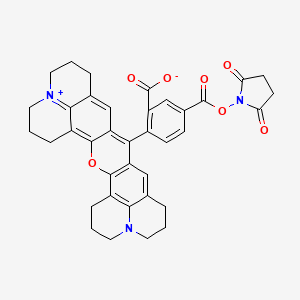

5-Carboxy-X-rhodamin N-succinimidyl ester

Beschreibung

Historical Context and Evolution of Rhodamine Dyes in Research

The story of 5-ROX SE is deeply rooted in the broader history of rhodamine dyes. First synthesized in the late 19th century, rhodamines emerged as a new class of synthetic dyes. science.gov Their utility in scientific research, however, became more pronounced in the 20th century. nih.gov Initially used for staining biological specimens, their exceptional fluorescent properties soon captured the attention of biochemists and cell biologists. science.gov

Compared to earlier fluorescent dyes like fluorescein (B123965), rhodamines offered significant advantages, including greater photostability, reduced pH sensitivity, and longer emission wavelengths. fluorofinder.combiotium.com These characteristics made them more robust reporters for biological imaging. The evolution of rhodamine dyes has been marked by chemical modifications to fine-tune their spectral properties and improve their performance in biological environments. nih.govnih.gov This continuous development has led to a wide array of rhodamine derivatives, each optimized for specific applications, from microscopy to flow cytometry. nih.govbdbiosciences.com The X-rhodamine structure, in particular, is noted for its high fluorescence intensity, which is attributed to the structural rigidity that minimizes fluorescence deactivation through non-radiative processes. nih.govacs.org

Significance of Succinimidyl Esters in Bioconjugation Chemistry

The effectiveness of a fluorescent dye is not solely dependent on its photophysical properties; its ability to be selectively attached to a target molecule is equally crucial. This is where the N-succinimidyl ester (SE) functional group of 5-ROX SE becomes critically important. Succinimidyl esters are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins and amino-modified nucleic acids. biotium.comresearchgate.net

This reaction, known as aminolysis, results in the formation of a stable amide bond, covalently linking the fluorescent dye to the biomolecule. biotium.comnih.gov The reaction is typically carried out in a buffered aqueous solution at a pH between 7.2 and 9. researchgate.net However, a competing reaction, hydrolysis of the succinimidyl ester, can also occur under these conditions, which can reduce the efficiency of the labeling process. nih.govacs.org Despite this, the reliability and efficiency of the amine-reactive chemistry have made succinimidyl esters a cornerstone of bioconjugation. biotium.comnih.gov

Overview of 5-ROX SE's Role as a Fluorescent Labeling Reagent

5-Carboxy-X-rhodamine N-succinimidyl ester is an amine-reactive fluorescent dye with a long wavelength emission, making it a valuable tool for a variety of biological applications. chemodex.comchemimpex.com It is widely used for labeling proteins and oligonucleotides for techniques such as automated DNA sequencing and fluorescence resonance energy transfer (FRET) studies. chemodex.comsigmaaldrich.comabpbio.com The conjugates formed with 5-ROX SE exhibit longer wavelength spectra than those of Lissamine rhodamine B conjugates. chemodex.com

The rigid xanthene core of the 5-ROX SE contributes to its high quantum yield and intense fluorescence. nih.govsemanticscholar.org These favorable photophysical properties, combined with its amine-reactive nature, make 5-ROX SE a powerful reagent for creating fluorescently labeled biomolecules for sensitive detection and analysis. medchemexpress.com

Below is a table summarizing the key spectral and physical properties of 5-ROX SE.

| Property | Value |

| Excitation Wavelength (λex) | 575-578 nm chemodex.comaatbio.com |

| Emission Wavelength (λem) | 600-604 nm chemodex.comaatbio.com |

| Molar Extinction Coefficient (ε) | 82,000 cm⁻¹M⁻¹ chemodex.comaatbio.com |

| Fluorescence Quantum Yield (Φ) | 0.94 chemodex.comaatbio.com |

| Molecular Weight | 631.67 g/mol sigmaaldrich.comscbt.com |

| Molecular Formula | C₃₇H₃₃N₃O₇ sigmaaldrich.comscbt.com |

Isomeric Considerations: 5-Carboxy-X-rhodamine N-succinimidyl ester versus 5(6)-Carboxy-X-rhodamine N-succinimidyl ester

A critical aspect of working with carboxy-X-rhodamine dyes is the consideration of isomers. The synthesis of carboxy-X-rhodamine often results in a mixture of two isomers: the 5-carboxy and the 6-carboxy isomers. nih.govacs.org Consequently, the succinimidyl ester derivative is commercially available as both a single isomer (5-ROX SE or 6-ROX SE) and a mixture of the two, denoted as 5(6)-Carboxy-X-rhodamine N-succinimidyl ester [5(6)-ROX SE]. aatbio.comscbt.com

While the spectral properties of the 5- and 6-isomers are nearly identical, the use of a single, pure isomer is often preferred in bioconjugation applications. researchgate.net The presence of variable ratios of the 5- and 6-isomers in a mixed sample can lead to complications in the purification and characterization of the labeled biomolecule. chemodex.comeurogentec.com Using a single isomer like 5-ROX SE provides better resolution in high-performance liquid chromatography (HPLC) purifications, which is often a necessary step in bioconjugation protocols. chemodex.com This leads to more consistent and reproducible experimental results. eurogentec.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(26(19-22)36(43)44)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h9-10,17-19H,1-8,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTBJYLMDASSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376333 | |

| Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209734-74-7 | |

| Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 5 Carboxy X Rhodamine N Succinimidyl Ester

Advanced Synthetic Routes for 5-Carboxy-X-rhodamine Derivativesacs.orgnih.gov

The synthesis of 5-Carboxy-X-rhodamine and its derivatives is a multi-step process that begins with the construction of its core components and culminates in a highly reactive molecule ready for conjugation. The structural rigidity provided by multiple n-propylene bridges is a key feature, preventing non-radiative decay and thus enhancing its fluorescent properties. acs.orgnih.gov

Precursor Synthesis and Purification Strategies

The journey to synthesizing 5-Carboxy-X-rhodamine begins with readily available and inexpensive starting materials. acs.orgnih.gov A key precursor, 8-hydroxyjulolidine (B559601), is synthesized through a series of reactions. acs.org The synthesis of the rhodamine dye itself involves the symmetrical condensation of two equivalents of an 8-hydroxyjulolidine derivative with one equivalent of 4-carboxyphthalic anhydride (B1165640). acs.org While traditional condensation methods at high temperatures or with Lewis or protic acids yield poor results, the use of a high-boiling, weakly acidic solvent like n-butyric acid with a trace of sulfuric acid under reflux has been shown to dramatically increase the yield. nih.gov

The condensation reaction typically results in a mixture of the 5- and 6-carboxy isomers, which necessitates purification. nih.gov Flash chromatography is a commonly employed technique for separating these isomers. nih.gov

Selective Carboxylic Acid Activation to N-hydroxysuccinimidyl Estersacs.orgnih.gov

To make the 5-Carboxy-X-rhodamine reactive towards primary amines, its carboxylic acid group is selectively activated to an N-hydroxysuccinimidyl (NHS) ester. acs.orgnih.gov This transformation is a critical step for its use in bioconjugation. One effective method involves using N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) in the presence of a base such as triethylamine. acs.orgnih.gov This reaction is typically performed under an inert atmosphere, and the activated dye is often generated in situ and used immediately for conjugation to prevent hydrolysis. acs.orgnih.gov Another approach involves the use of N,N'-disuccinimidyl carbonate (DSC) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). google.com

The activation reaction must be carefully controlled to ensure regioselectivity for the desired carboxylic acid, especially in rhodamine derivatives that may possess other reactive sites. nih.gov For some rhodamines, maintaining the molecule in its closed lactone form during the reaction is crucial for achieving the desired outcome. nih.gov

Control of Isomer Purity and Separation Techniquesacs.orgnih.govthieme-connect.comresearchgate.netchemodex.com

The synthesis of carboxy-X-rhodamine from 4-carboxyphthalic anhydride results in a mixture of two regioisomers: the 5-carboxy and 6-carboxy isomers. acs.orgnih.gov The separation of these isomers is a significant challenge due to their similar polarities. researchgate.net However, achieving high isomer purity is crucial as the presence of mixed isomers can lead to complications in the interpretation of labeling results and assay performance. chemodex.com The use of a single, pure isomer provides better resolution in purification techniques like HPLC that are often required after bioconjugation. chemodex.com

Extensive optimization of chromatographic conditions is necessary for the effective separation of these isomers. acs.orgnih.gov Flash chromatography using silica (B1680970) gel with a gradient elution of methanol (B129727) in chloroform (B151607) has proven to be an effective method. acs.orgnih.gov Another strategy involves the esterification of the isomeric mixture, which can facilitate their separation, followed by hydrolysis to obtain the pure carboxylic acid isomers. researchgate.net

| Technique | Description | Reference |

| Flash Chromatography | Separation of 5- and 6-isomers using a silica gel column and a methanol/chloroform gradient. | acs.orgnih.gov |

| Esterification-Separation-Hydrolysis | The isomeric mixture is esterified to improve separability, followed by chromatographic separation and subsequent hydrolysis to yield the pure isomers. | researchgate.net |

Chemical Reactivity and Amine-Reactive Mechanismsacs.orgthermofisher.combenchchem.comnih.gov

The utility of 5-Carboxy-X-rhodamine N-succinimidyl ester in biomedical research stems from its ability to covalently attach to biomolecules. This reactivity is centered around the N-hydroxysuccinimidyl ester group.

Formation of Stable Amide Bonds with Primary Aminesresearchgate.net

The N-hydroxysuccinimidyl ester of 5-Carboxy-X-rhodamine is highly reactive towards primary aliphatic amines. glenresearch.com The reaction mechanism involves a nucleophilic attack of the unprotonated amine on the carbonyl carbon of the ester. nih.gov This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comglenresearch.com This amide linkage is very stable, ensuring that the fluorescent label remains attached to the target molecule under various experimental conditions. glenresearch.comresearchgate.net

Optimization of Reaction Conditions for Bioconjugation (e.g., pH, Solvents)acs.orgnih.gov

The efficiency of the bioconjugation reaction is highly dependent on the reaction conditions. The pH of the reaction medium is a critical factor. thermofisher.com The reaction with primary amines is most efficient in the pH range of 7.2 to 9. thermofisher.com Below this range, the primary amine groups are protonated, reducing their nucleophilicity. nih.gov Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction. thermofisher.comthermofisher.com The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.com

The solubility of 5-Carboxy-X-rhodamine N-succinimidyl ester can also be a consideration. Many NHS esters are not readily soluble in aqueous buffers and are therefore first dissolved in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture containing the biomolecule. thermofisher.comlumiprobe.com

| Parameter | Optimal Range/Condition | Reason | Reference |

| pH | 7.2 - 9.0 | Balances amine reactivity (deprotonated state) and minimizes NHS ester hydrolysis. | thermofisher.com |

| Solvents | DMF or DMSO | Used to dissolve water-insoluble NHS esters before addition to aqueous bioconjugation reactions. | thermofisher.comlumiprobe.com |

| Buffers | Phosphate (B84403), Borate, Bicarbonate, HEPES | Non-amine containing buffers are essential to avoid competing reactions. | thermofisher.comthermofisher.com |

Conjugation Strategies with Diverse Biomolecules

5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE) is a widely utilized fluorescent dye for labeling a variety of biomolecules, including proteins, antibodies, and nucleic acids. chemimpex.comabpbio.comabpbio.com Its succinimidyl ester functional group allows for efficient covalent attachment to primary amines, making it a versatile tool in biological and biomedical research. biotium.comresearchgate.net The resulting conjugates are employed in a range of applications such as fluorescence microscopy, DNA sequencing, and immunoassays. chemimpex.comabpbio.com

The conjugation process typically involves the reaction of the succinimidyl ester with a primary amine on the target biomolecule, forming a stable amide bond. researchgate.netbiotium.com The efficiency of this reaction is influenced by several factors, including pH, buffer composition, and the concentration of the reactants. biotium.comtocris.com Optimal labeling is generally achieved at a slightly basic pH of 8.0-8.5, which ensures that the primary amino groups are deprotonated and available for reaction. tocris.com Buffers containing primary amines, such as Tris, should be avoided as they compete with the target biomolecule for reaction with the dye. tocris.com

Covalent Attachment to Proteins and Antibodies

The covalent labeling of proteins and antibodies with 5-ROX, SE is a common method for preparing fluorescently-labeled conjugates for use in various detection and imaging techniques. chemimpex.combiotium.com The succinimidyl ester group of 5-ROX, SE reacts with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain, to form a stable amide linkage. researchgate.netbiotium.comtocris.com

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter that can affect the performance of the fluorescent conjugate. biotium.com The DOL can be controlled by adjusting the molar ratio of the dye to the protein in the labeling reaction. tocris.com While a higher DOL can increase the fluorescence signal, over-labeling can lead to fluorescence quenching and may compromise the biological activity of the protein or antibody. biotium.com

A typical labeling procedure involves dissolving the protein or antibody in a suitable buffer, such as 0.1 M sodium bicarbonate at pH 8.3, and then adding a solution of 5-ROX, SE in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). biotium.comtocris.com The reaction is typically allowed to proceed for one hour at room temperature with gentle stirring. biotium.com After the reaction, the unreacted dye is removed by size-exclusion chromatography or dialysis. biotium.com

The efficiency of the labeling reaction is dependent on the protein concentration. biotium.com Higher protein concentrations generally lead to higher labeling efficiencies. biotium.com For instance, at a protein concentration of 2.5 mg/mL, the labeling efficiency can be around 35%, while at 1 mg/mL, it may be between 20-30%. biotium.com

| Parameter | Typical Condition/Value | Rationale |

|---|---|---|

| Reactive Group on Dye | N-succinimidyl ester (NHS ester) | Reacts with primary amines to form stable amide bonds. researchgate.netbiotium.com |

| Target Functional Group on Protein | Primary amines (e.g., ε-amino group of lysine) | Readily available on the surface of most proteins. biotium.comtocris.com |

| Reaction pH | 8.0 - 8.5 | Ensures primary amines are deprotonated and nucleophilic. tocris.com |

| Recommended Buffer | 0.1 M Sodium Bicarbonate | Maintains optimal pH and is free of competing primary amines. biotium.com |

| Reaction Time | 1 hour | Sufficient for completion of the conjugation reaction. biotium.com |

| Reaction Temperature | Room Temperature | Convenient and generally does not denature the protein. biotium.com |

| Purification Method | Size-Exclusion Chromatography or Dialysis | Effectively removes unreacted dye from the labeled protein. biotium.com |

Derivatization of Dideoxynucleotide Triphosphates (ddNTPs) for Sequencing Applications

5-ROX, SE has been instrumental in the development of automated DNA sequencing technologies, particularly in the derivatization of dideoxynucleotide triphosphates (ddNTPs). abpbio.comabpbio.comnih.gov In Sanger sequencing, ddNTPs act as chain terminators, and when labeled with a fluorescent dye, they allow for the detection of the terminal base of each DNA fragment. biostate.aidavidson.edu

The synthesis of 5-ROX-labeled ddNTPs involves the covalent attachment of the dye to the ddNTP molecule. This is typically achieved by first modifying the ddNTP to introduce a linker arm with a reactive group, such as a primary amine. nih.gov The amino-modified ddNTP is then reacted with 5-ROX, SE to form the final dye-labeled terminator. nih.gov

The structure of the linker arm between the ddNTP and the dye can influence the efficiency of incorporation by DNA polymerases. nih.gov Research has shown that extending the linker arm can mitigate the decrease in substrate efficiency that is sometimes observed with dye-labeled terminators. nih.gov

In some sequencing applications, charge-modified dye-labeled ddNTPs have been developed. nih.gov These terminators have been designed to improve the electrophoretic mobility of the DNA fragments, which can help to resolve gel compression artifacts and improve the accuracy of sequencing data. nih.govresearchgate.net For example, the addition of negatively charged groups to the dye can create a more uniform charge-to-mass ratio for the sequencing fragments. nih.gov

| Component | Role in Sequencing | Derivatization with 5-ROX, SE |

|---|---|---|

| Dideoxynucleotide Triphosphate (ddNTP) | Acts as a chain terminator during DNA synthesis. biostate.aidavidson.edu | The base of the ddNTP is often modified with a linker arm containing a primary amine for reaction with 5-ROX, SE. nih.gov |

| 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE) | Provides the fluorescent signal for detection of the terminated DNA fragment. | The succinimidyl ester group reacts with the amino-linker on the ddNTP to form a stable amide bond. nih.gov |

| Linker Arm | Connects the ddNTP to the fluorescent dye. | The length and composition of the linker can be optimized to improve incorporation by DNA polymerase. nih.gov |

| Charge-Modifying Groups (optional) | Improve the electrophoretic mobility of the sequencing fragments. | Negatively charged groups can be added to the dye to create a more uniform charge-to-mass ratio. nih.gov |

Spectroscopic Characterization and Photophysical Principles in Research Applications

Excitation and Emission Wavelength Analysis in Varied Environments

The absorption and fluorescence emission maxima of 5-Carboxy-X-rhodamine are influenced by the solvent environment. In aqueous buffers, which mimic physiological conditions, the dye exhibits excitation and emission peaks at slightly longer wavelengths compared to organic solvents like methanol (B129727). This solvatochromic shift, while modest, is an important consideration for experimental design. The specific values reported in the literature vary slightly, which can be attributed to differences in buffer composition, pH, and whether the dye is a pure single isomer or a mix of 5- and 6-isomers. chemodex.combiotium.combiotium.com The pure 5-isomer is often preferred for bioconjugation as it yields better-resolved products during purification. chemodex.comaatbio.com After conjugation to a biomolecule, the spectral properties of 5-ROX remain largely unchanged. nih.govacs.org

| Compound Form | Solvent/Environment | Excitation Max (λex, nm) | Emission Max (λem, nm) | Reference |

|---|---|---|---|---|

| 5-ROX, SE | Aqueous buffer (pH 7.0) | 578 | 604 | chemodex.comaatbio.com |

| 5-ROX, SE | 0.1 M Phosphate (B84403) (pH 7.0) | 575 | 600 | chemodex.comsigmaaldrich.com |

| 5-Carboxy-X-rhodamine | Aqueous buffer | 580 | 604 | medchemexpress.com |

| 5-ROX Conjugate | Aqueous buffer | 581 | 604 | nih.govacs.org |

| 5-ROX, SE (5-isomer) | Methanol (MeOH) | 568 | 595 | biotium.combiotium.com |

| 5(6)-ROX, SE (isomer mix) | Methanol (MeOH) | 575 | 600 | biotium.com |

Quantitative Determination of Molar Absorptivity and Quantum Yield

The brightness of a fluorophore is a product of its molar absorptivity (also known as extinction coefficient, ε) and its fluorescence quantum yield (Φ). 5-Carboxy-X-rhodamine is characterized by both a high molar absorptivity, indicating efficient photon absorption, and a very high quantum yield, signifying that a large fraction of the absorbed photons are re-emitted as fluorescence. medchemexpress.combroadpharm.com Commercial sources frequently cite a molar extinction coefficient of 82,000 M⁻¹cm⁻¹ and a quantum yield of 0.94 for the N-succinimidyl ester in aqueous buffer. chemodex.comaatbio.com Research literature on the parent carboxylic acid form has reported a lower extinction coefficient (36,000 M⁻¹cm⁻¹) but a similarly high quantum yield (0.92–0.94). nih.govmedchemexpress.comacs.org These strong photophysical parameters are a direct result of the dye's rigidified molecular structure, which minimizes energy loss through non-radiative decay pathways. nih.govacs.org

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Molar Absorptivity (ε) | 82,000 M⁻¹cm⁻¹ | Aqueous buffer (pH 7.0) | chemodex.comaatbio.com |

| Molar Absorptivity (ε) | 36,000 M⁻¹cm⁻¹ | Aqueous buffer | nih.govmedchemexpress.comacs.org |

| Fluorescence Quantum Yield (Φ) | 0.94 | Aqueous buffer (pH 7.0) | chemodex.comaatbio.com |

| Fluorescence Quantum Yield (Φ) | 0.92 | Aqueous buffer | nih.govacs.org |

Photostability and Resistance to Photobleaching in Biological Systems

A critical advantage of rhodamine dyes, including 5-ROX, is their enhanced resistance to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to excitation light—when compared to other classes of dyes like fluoresceins. nih.govacs.orgthermofisher.com This property is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging of live cells or super-resolution microscopy. nih.gov The inherent photostability of the X-rhodamine scaffold is attributed to its rigid structure, which limits conformational changes that can lead to photochemical degradation. nih.gov

In biological imaging, the photostability of organic fluorophores like 5-ROX can be further increased by optimizing the imaging environment. nih.gov The use of commercial antifade mounting media for fixed samples or specialized imaging buffers containing reducing and oxidizing systems (ROXS) can significantly reduce the rate of photobleaching. thermofisher.comnih.gov These reagents work by quenching reactive oxygen species that are the primary mediators of photodestruction. nih.gov

Fluorescence Resonance Energy Transfer (FRET) Applications

The distinct spectral properties of 5-ROX make it a suitable component in Fluorescence Resonance Energy Transfer (FRET) pairs, typically serving as the acceptor molecule. chemodex.comwestburg.eu FRET is a powerful technique for measuring nanoscale distances (typically 1-10 nm), making it ideal for studying molecular interactions, such as protein-protein binding or conformational changes in biomolecules. microscopyu.com

Effective FRET requires a donor fluorophore whose emission spectrum significantly overlaps with the excitation spectrum of the acceptor. For 5-ROX, with its absorption maximum around 575-580 nm, a common and effective donor is fluorescein (B123965) (FAM), which has an emission maximum around 520 nm. westburg.eu The selection of an appropriate donor-acceptor pair is critical for maximizing FRET efficiency. In addition to spectral overlap, optimization involves selecting dyes with high quantum yields and ensuring that the relative orientation of their transition dipoles is favorable. microscopyu.com For developing assays based on quenching, non-fluorescent acceptors (dark quenchers) that have strong absorption overlapping with the donor's emission, such as the Tide Quencher™ series, can be paired with fluorophores like ROX. ulab360.com

FRET is a non-radiative process where an excited donor fluorophore transfers its energy directly to an acceptor molecule through long-range dipole-dipole interactions. microscopyu.comulab360.com This energy transfer quenches the donor's fluorescence and, if the acceptor is also fluorescent, results in its sensitized emission. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, providing a sensitive molecular ruler. ulab360.com

Quenching of the donor's fluorescence is the hallmark of FRET. However, other quenching phenomena can occur, particularly when the donor and acceptor are in very close proximity. nih.gov These can include the formation of non-fluorescent ground-state dimers or photoinduced electron transfer between the dyes. nih.gov Such competing processes can complicate the interpretation of FRET data and must be considered when designing and analyzing experiments. nih.gov

Environmental Sensitivity of Fluorescence (e.g., pH-dependent modulation)

A significant advantage of carboxy-X-rhodamine dyes for biological applications is their relative insensitivity to changes in pH within the typical physiological range (pH 4 to 10). nih.govacs.org Unlike fluorescein dyes, which exhibit strong pH-dependent fluorescence that is quenched in acidic environments, the fluorescence intensity of 5-ROX remains stable. nih.govacs.org This stability is crucial for quantitative measurements in cellular compartments where pH can vary, such as endosomes and lysosomes.

The pH insensitivity arises from the chemical structure of the rhodamine core. While some rhodamine derivatives can be specifically designed to act as pH sensors by exploiting a pH-dependent equilibrium between a fluorescent zwitterionic form and a non-fluorescent spirolactone form, this is not a prominent feature of 5-ROX under normal biological conditions. researchgate.net Its stable and bright fluorescence across a wide pH range ensures reliable performance in diverse cellular and in vitro environments. nih.gov

Applications of 5 Carboxy X Rhodamine N Succinimidyl Ester in Advanced Biological and Biomedical Research

Molecular and Cellular Imaging Techniques

The strong fluorescence and stability of 5-Carboxy-X-rhodamine N-succinimidyl ester under physiological conditions make it a powerful reagent for various molecular and cellular imaging techniques. chemimpex.com Its ability to provide clear, high-contrast signals is ideal for visualizing and tracking biological components and processes. chemimpex.com

In fluorescence microscopy, 5-Carboxy-X-rhodamine N-succinimidyl ester is commonly used to label biomolecules, enabling researchers to visualize cellular structures and processes with high specificity and sensitivity. chemimpex.com The amine-reactive succinimidyl ester group allows for the efficient conjugation of the dye to antibodies or other proteins that target specific subcellular components. thermofisher.comscbt.com Once conjugated, these fluorescent probes can be introduced to fixed or living cells, where they bind to their targets. acs.org

The bright fluorescence of the X-rhodamine core, a feature enhanced by its structurally rigid design which prevents fluorescence deactivation, allows for clear imaging of these targets. acs.org Researchers can leverage this to study protein localization, track the movement of organelles, and observe complex cellular events, contributing to the understanding of cellular processes and disease mechanisms. scbt.comnih.gov

Flow cytometry benefits significantly from bright and stable fluorophores like 5-Carboxy-X-rhodamine. chemimpex.com This technique analyzes and sorts cells based on their physical and chemical characteristics. By conjugating 5-Carboxy-X-rhodamine N-succinimidyl ester to antibodies that recognize specific cell surface proteins, researchers can fluorescently tag distinct cell populations within a heterogeneous sample.

As the labeled cells pass one by one through the flow cytometer's laser, the rhodamine dye is excited and emits a fluorescent signal. This signal is detected and quantified, allowing for the rapid analysis of thousands of cells per second. This methodology is critical for identifying and sorting specific cell types for further study, diagnosing diseases by detecting cellular markers, and monitoring the immune system. The use of fluorescently labeled antibodies is a cornerstone of modern flow cytometry. nih.gov

The ability to track molecular interactions in real time within living cells is crucial for understanding biological systems. chemimpex.comnih.govbohrium.com 5-Carboxy-X-rhodamine N-succinimidyl ester is an excellent tool for these dynamic studies. chemimpex.com By labeling proteins, ligands, or other molecules of interest, their movement, localization, and interactions can be monitored using advanced microscopy techniques. nih.gov

This dye can also be used in Fluorescence Resonance Energy Transfer (FRET) applications. sigmaaldrich.comzjhandybio.comnih.gov FRET is a mechanism that describes energy transfer between two light-sensitive molecules. nih.gov When a donor fluorophore and a suitable acceptor fluorophore are in close proximity (typically within 1-10 nanometers), excitation of the donor can lead to energy transfer that causes the acceptor to emit light. By labeling two potentially interacting molecules with a FRET pair, such as 5-Carboxy-X-rhodamine and another suitable dye, researchers can detect and quantify their interaction in real time within the intact cell. nih.govnih.gov

Nucleic Acid Research and Genomics

5-Carboxy-X-rhodamine N-succinimidyl ester is a key reagent in genomics and nucleic acid research, particularly in methods that rely on fluorescent detection. chemimpex.com

The compound is widely used for labeling oligonucleotides in automated DNA sequencing applications. abpbio.comabpbio.comthermofisher.com In the foundational Sanger sequencing method, fluorescent dyes are used to identify the terminal nucleotide (A, T, C, or G) of each DNA fragment produced during the sequencing reaction.

5-Carboxy-X-rhodamine, often referred to as ROX in this context, serves as one of the dyes in the multi-color dye sets used by automated sequencers. The succinimidyl ester form is used to covalently attach the dye to amine-modified DNA primers or dideoxynucleotide triphosphates (ddNTPs). sigmaaldrich.com As the fragments are separated by size via electrophoresis, a laser excites the dyes, and the color of the emitted light identifies the terminal base, allowing the DNA sequence to be read. axispharm.com

In the fields of real-time PCR and quantitative PCR (qPCR), carboxy-X-rhodamine (ROX) serves a different but critical function as a passive reference dye. axispharm.com qPCR is a technique used to amplify and simultaneously quantify a targeted DNA molecule. The process involves monitoring a fluorescent signal that is proportional to the amount of amplified DNA.

However, minor variations in sample volume, pipetting accuracy, or instrument optics can cause well-to-well differences in the fluorescent signal, leading to inaccurate quantification. axispharm.com To correct for this, a constant amount of ROX dye is added to each qPCR reaction. Since the ROX signal is stable and not involved in the amplification reaction, it can be used to normalize the reporter dye's signal. axispharm.com This normalization corrects for non-PCR related signal fluctuations, ensuring that the results are accurate and reproducible. axispharm.com

Oligonucleotide Probes for Hybridization Assays

5-Carboxy-X-rhodamine N-succinimidyl ester is widely employed for the fluorescent labeling of oligonucleotides, which then serve as probes in various hybridization assays. abpbio.comabpbio.com The succinimidyl ester group readily reacts with amino groups that can be incorporated at the 5' or 3' terminus of a synthetic oligonucleotide. thermofisher.comidtdna.com This process creates a stable, fluorescently tagged probe essential for applications such as automated DNA sequencing and fluorescence in situ hybridization (FISH). thermofisher.comabpbio.comthermofisher.com

In FISH, these labeled probes bind to specific DNA or RNA sequences within cells, allowing for the visualization and localization of genetic material. biomers.net The high quantum yield of rhodamine dyes enhances the sensitivity of detection, which is crucial for identifying microorganisms or analyzing chromosomal structures. medchemexpress.combiomers.net The use of doubly labeled probes, where fluorophores are attached to both the 5' and 3' ends, can further increase signal intensity by at least twofold without compromising specificity. nih.gov This enhanced brightness is particularly beneficial for detecting rare targets. biomers.net

| Property | Value | Source |

| Excitation Wavelength (λex) | 575 nm | abpbio.com |

| Emission Wavelength (λem) | 602 nm | abpbio.com |

| Molecular Formula | C37H33N3O7 | abpbio.com |

| Molecular Weight | 631.68 g/mol | abpbio.com |

| Solubility | DMSO, DMF | abpbio.com |

Protein and Peptide Studiesabpbio.comsigmaaldrich.comthermofisher.com

The ability of 5-Carboxy-X-rhodamine N-succinimidyl ester to react with primary amines makes it a standard reagent for labeling proteins and peptides. thermofisher.comjenabioscience.com This labeling is fundamental to a wide array of studies aimed at elucidating protein structure, function, and interactions. jenabioscience.comthermofisher.com

Covalent labeling of proteins with 5-Carboxy-X-rhodamine allows for their detection and tracking in various biological assays. chemimpex.com The succinimidyl ester targets primary amino groups found at the N-terminus and on the side chains of lysine (B10760008) residues, forming a stable amide bond. jenabioscience.com This fluorescent modification enables researchers to visualize proteins in fluorescence microscopy, flow cytometry, and other imaging techniques. chemimpex.com

The attachment of the fluorophore can be used to monitor conformational changes, protein folding, and interactions with other molecules. thermofisher.com For instance, changes in the fluorescence signal can indicate binding events or alterations in the local environment of the labeled protein. Jena Bioscience provides kits specifically designed for labeling the lysines of a protein of interest with fluorophores like ROX for such functional studies. jenabioscience.com

| Parameter | Description | Relevance in Protein Analysis |

| Degree of Labeling (DOL) | The average number of fluorophore molecules per protein molecule. jenabioscience.com | Affects the fluorescence signal intensity and can influence protein function. A DOL of approximately 1 fluorophore per 200 amino acids is often ideal. jenabioscience.com |

| Correction Factor (CF) | A value used to correct for the dye's absorbance at 280 nm when determining protein concentration via UV-Vis spectrophotometry. jenabioscience.com | Ensures accurate quantification of the labeled protein conjugate. jenabioscience.com |

Fluorescently labeled peptides are critical tools for a variety of biochemical assays, particularly for studying enzyme activities. lubio.ch 5-Carboxy-X-rhodamine N-succinimidyl ester is used to create fluorescent peptide substrates for enzymes like proteases and kinases. lubio.chstratech.co.uk

In these assays, the cleavage of the peptide by an enzyme can lead to a change in the fluorescence signal, allowing for the quantification of enzyme activity. researchgate.net Dye-labeled peptides are extensively used in methods such as fluorescence resonance energy transfer (FRET), where the interaction between two fluorophores provides information about molecular proximity. lubio.chzjhandybio.com Rhodamine derivatives, including ROX, have been instrumental in the development of sensitive protease assays. lubio.chresearchgate.net

Development of Diagnostic Assaysidtdna.comthermofisher.com

The robust and stable fluorescence of 5-Carboxy-X-rhodamine (ROX) has led to its significant role in the development of diagnostic assays, most notably in quantitative real-time polymerase chain reaction (qPCR). thermofisher.com

In multiplex qPCR, multiple targets are detected and quantified in a single reaction. solisbiodyne.com This requires the use of different fluorescent dyes with distinct emission spectra for each target probe. smith.edu ROX is often used as a passive reference dye in these assays. thermofisher.com Its fluorescence signal, which remains constant during the PCR process, is used to normalize the signals from the reporter dyes. thermofisher.com This normalization corrects for well-to-well variations in fluorescence that can arise from differences in pipetting, instrument optics, or condensation, thereby improving the precision of the data. thermofisher.com The use of specifically designed multiplex mixes containing ROX can significantly increase the success rate of amplifying multiple targets simultaneously. solisbiodyne.com

| Instrument/Platform | Recommended Dye Combinations for Multiplexing |

| Applied Biosystems™ QuantStudio™ 6 Flex | FAM, HEX, ROX, CY5 |

| General qPCR | FAM, VIC, ROX, CY5 |

Note: The compatibility of dyes depends on the specific instrument's filters and calibration. Some systems reserve a channel for the ROX passive reference, which cannot then be used for target detection. solisbiodyne.comsmith.edu

The use of a passive reference dye like ROX is crucial for enhancing the sensitivity and specificity of diagnostic assays. thermofisher.com By normalizing the fluorescent signal, ROX reduces the coefficient of variation between technical replicates, meaning fewer replicates are needed to achieve statistically significant results. thermofisher.com This leads to more precise and reliable quantification of nucleic acid targets. thermofisher.com

Furthermore, monitoring the ROX signal in a multicomponent plot can serve as a quality control measure. thermofisher.com Any abnormalities in the ROX signal, such as spikes or dips, can indicate issues unrelated to the PCR amplification, such as air bubbles or instrument malfunction, allowing researchers to identify and troubleshoot problematic data points. thermofisher.com The combination of ROX normalization with probes that utilize highly efficient dark quenchers can further reduce background fluorescence, leading to increased sensitivity and earlier detection of the target. smith.edu

Exploration in Drug Development Research

The intrinsic fluorescent properties of 5-Carboxy-X-rhodamine N-succinimidyl ester make it an invaluable asset in the multifaceted field of drug development. Its application spans from fundamental studies of drug interactions to the optimization of therapeutic agents.

A primary application of 5-Carboxy-X-rhodamine N-succinimidyl ester lies in its ability to facilitate the visualization and tracking of drugs and other therapeutic molecules within cellular environments. By conjugating the dye to a drug molecule, researchers can create a fluorescent analog that retains the biological activity of the parent compound. This allows for the direct observation of the drug's localization, uptake, and interaction with specific cellular components. For instance, fluorescently labeled peptides can be monitored to determine the location and quantification of their receptors in cells and tissues, which is crucial for drug screening and understanding receptor affinity. lubio.ch

The ability to track drug molecules in real-time provides critical insights into their mechanism of action. For example, by observing the accumulation of a fluorescently-labeled drug in a particular organelle, researchers can infer its site of action or potential off-target effects. This information is vital for understanding the pharmacokinetics and pharmacodynamics of a drug candidate.

In the realm of therapeutic agent design, 5-Carboxy-X-rhodamine N-succinimidyl ester plays a significant role in structure-activity relationship (SAR) studies. nih.gov By synthesizing a library of drug analogs and labeling them with the fluorescent dye, researchers can systematically evaluate how structural modifications affect the drug's cellular uptake, distribution, and target engagement. This fluorescence-based approach provides a rapid and efficient means of screening and optimizing drug candidates.

Furthermore, this fluorescent probe is instrumental in the development and optimization of drug delivery systems, such as nanoparticles and antibody-drug conjugates (ADCs). nih.govnih.govacs.org By labeling the nanoparticle or the therapeutic payload, researchers can track their delivery to target cells and monitor the release of the drug. acs.org This is particularly important for "smart" drug delivery systems that are designed to release their cargo in response to specific stimuli within the cellular environment.

| Research Application | Method | Key Findings |

| Drug-Target Interaction | Labeling a peptide with 5-ROX SE to create a fluorescent analog. | Enabled visualization of peptide-receptor interactions, aiding in the determination of receptor location and affinity. lubio.ch |

| Structure-Activity Relationship (SAR) | Synthesizing and labeling a library of drug analogs with 5-ROX SE. | Allowed for systematic evaluation of how structural changes impact cellular uptake and target engagement. nih.gov |

| Drug Delivery Systems | Labeling nanoparticles or the therapeutic payload of an ADC with 5-ROX SE. | Facilitated tracking of the delivery vehicle to the target and monitoring of drug release. nih.govacs.org |

Emerging Research Applications

Beyond its established role in drug development, 5-Carboxy-X-rhodamine N-succinimidyl ester is finding applications in a variety of cutting-edge research areas.

In the field of materials science, this fluorescent dye is utilized in the fabrication and characterization of polymer capsules. rsc.org These microscopic capsules have potential applications in areas such as drug delivery and biocatalysis. By incorporating the dye into the polymer layers during the layer-by-layer assembly process, researchers can visualize the capsule structure and study the process of interfacial complexation between polyelectrolytes. researchgate.netnih.gov The fluorescence properties of the dye can also be used to monitor the encapsulation and release of cargo from these capsules.

The development of novel biosensing platforms is another area where 5-Carboxy-X-rhodamine N-succinimidyl ester is making a significant impact. Its use in Förster Resonance Energy Transfer (FRET)-based biosensors is particularly noteworthy. abpbio.comnih.gov In a FRET biosensor, two different fluorophores, a donor and an acceptor, are used. When in close proximity, the donor fluorophore can transfer energy to the acceptor, leading to a change in the fluorescence signal. By linking the distance between the donor and acceptor to a specific biological event, such as enzyme activity or the binding of a target molecule, a highly sensitive and specific biosensor can be created. nih.govbiorxiv.org

Aptamer-based biosensors represent another promising application. nih.govnih.govmdpi.com Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. By labeling an aptamer with 5-Carboxy-X-rhodamine N-succinimidyl ester, a fluorescent probe can be created that signals the presence of the target molecule.

| Biosensor Type | Principle | Role of 5-Carboxy-X-rhodamine SE |

| FRET-based Biosensor | Energy transfer between a donor and acceptor fluorophore is dependent on their proximity, which is altered by a biological event. nih.gov | Can serve as either the donor or acceptor in a FRET pair, providing a robust and photostable signal. abpbio.com |

| Aptamer-based Biosensor | An aptamer labeled with a fluorophore binds to a specific target, causing a change in the fluorescence signal. nih.gov | Covalently attaches to the aptamer, creating a fluorescent probe for target detection. nih.gov |

At the forefront of biological imaging, 5-Carboxy-X-rhodamine N-succinimidyl ester is being employed in single-molecule detection studies. nih.govnih.gov These advanced imaging techniques allow researchers to observe the behavior of individual molecules in real-time, providing unprecedented insights into complex biological processes. By labeling a protein or other biomolecule of interest with a single molecule of the fluorescent dye, its conformational changes, interactions, and dynamics can be tracked with high precision. nih.govnih.gov This has profound implications for understanding the mechanisms of molecular motors, protein folding, and other fundamental cellular processes.

Methodological Considerations and Best Practices in Research Utilizing 5 Carboxy X Rhodamine N Succinimidyl Ester

Experimental Design and Controls for Fluorescence-Based Assays

Careful experimental design is paramount when using 5-ROX-SE for labeling biomolecules. The reagent is an amine-reactive fluorescent dye, meaning it covalently attaches to primary amines, such as those found on lysine (B10760008) residues of proteins or on amine-modified oligonucleotides. thermofisher.combiotium.com The reaction involves the N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines in a pH-dependent manner to form a stable amide bond. thermofisher.comlumiprobe.com

Key considerations in the experimental design include:

Buffer Selection : The choice of buffer is critical. The labeling reaction is most efficient in buffers with a pH between 7 and 9. thermofisher.com A commonly recommended pH is between 8.3 and 8.5 to ensure the primary amine is deprotonated and available for reaction. lumiprobe.comthermofisher.com It is imperative to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for the dye. biotium.comlumiprobe.com Sodium phosphate (B84403) or sodium bicarbonate buffers are good choices. biotium.comcedarlanelabs.com

Molar Excess of Dye : The ratio of dye to biomolecule needs to be optimized. A 10- to 15-fold molar excess of the fluorescent dye is often a good starting point for labeling proteins like antibodies. thermofisher.com However, this ratio may need to be adjusted depending on the specific protein and desired degree of labeling. lumiprobe.com For oligonucleotides, the protocol may differ, and specific kits and instructions should be consulted. thermofisher.com

Reaction Time and Temperature : The labeling reaction can typically be carried out for 1 hour at room temperature or for 2 hours on ice. thermofisher.com

Controls : Appropriate controls are essential for interpreting fluorescence-based assays. These should include:

An unlabeled biological sample to determine background autofluorescence.

A negative control with just the labeled biomolecule to assess any non-specific binding.

A positive control with a known labeled biomolecule to ensure the detection system is working correctly.

A significant challenge with NHS esters is their susceptibility to hydrolysis, where the ester group reacts with water and becomes non-reactive. thermofisher.com This competing reaction increases with higher pH and in dilute protein solutions. thermofisher.com Therefore, it is crucial to prepare the dye solution immediately before use and avoid storing it. thermofisher.com

Purification Techniques for Labeled Biomolecules (e.g., HPLC)

After the labeling reaction, it is crucial to remove any unconjugated 5-ROX-SE, as its presence can lead to high background fluorescence and inaccurate quantification. thermofisher.com Several purification techniques can be employed, with the choice depending on the nature of the labeled biomolecule.

High-Performance Liquid Chromatography (HPLC) is a highly recommended method, particularly for oligonucleotides and when a high degree of purity is required. labcluster.com

Reverse-Phase HPLC (RP-HPLC) is very effective for separating labeled biomolecules from free dye due to the hydrophobicity of the fluorophore. labcluster.comhplc.eu This technique offers high resolution and is suitable for both small and large-scale purifications. labcluster.com

Ion-Pair Reversed-Phase HPLC has been successfully used for the purification of singly- and dually-labeled synthetic oligonucleotides. nih.gov

Anion-Exchange HPLC separates molecules based on the number of phosphate groups and can be a good option for smaller oligonucleotides, sometimes used in conjunction with RP-HPLC for two-dimensional separation. labcluster.comnih.gov

Other common purification methods include:

Gel Filtration Chromatography : This method separates molecules based on size and is a common way to remove free dye from larger biomolecules like proteins. lumiprobe.comthermofisher.com

Dialysis : Suitable for removing small molecules like unconjugated dye from large proteins. thermofisher.com

Precipitation : Ethanol or acetone (B3395972) precipitation can be used to purify labeled proteins and nucleic acids. lumiprobe.com

The following table summarizes the recommended purification techniques for different biomolecules labeled with 5-ROX-SE.

| Biomolecule | Recommended Purification Technique | Principle of Separation |

|---|---|---|

| Proteins/Antibodies | Gel Filtration, Dialysis, HPLC | Size, Hydrophobicity |

| Oligonucleotides | Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity |

| Peptides | Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity |

Handling and Storage for Optimal Reagent Stability

The stability of 5-Carboxy-X-rhodamine N-succinimidyl ester is critical for successful labeling. Improper handling and storage can lead to degradation of the reagent and failed experiments.

Storage:

The solid, powdered form of 5-ROX-SE should be stored at -20°C. lumiprobe.combiotium.comsigmaaldrich.com

It is crucial to protect the reagent from light and moisture. lumiprobe.combiotium.comchemodex.com Desiccation is recommended. lumiprobe.comantibodies.com

When stored correctly, the reagent is stable for at least one year after receipt. biotium.comchemodex.com

Handling:

5-ROX-SE is moisture-sensitive. thermofisher.com Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. thermofisher.com

The NHS-ester moiety readily hydrolyzes and becomes non-reactive. thermofisher.com Therefore, stock solutions should not be prepared for storage. The reagent should be dissolved immediately before use, and any unused solution should be discarded. thermofisher.com

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are good solvents for preparing a concentrated stock solution of the dye before adding it to the aqueous reaction buffer. lumiprobe.combiotium.comantibodies.com

The following table provides a summary of the key handling and storage conditions.

| Condition | Recommendation | Reasoning |

|---|---|---|

| Storage Temperature | -20°C | Ensures long-term stability |

| Light Exposure | Store in the dark | Prevents photobleaching |

| Moisture | Store under desiccating conditions | Prevents hydrolysis of the NHS ester |

| Stock Solutions | Prepare fresh for each use | NHS ester is unstable in solution |

Troubleshooting Common Issues in Labeling and Detection

Even with careful planning, issues can arise during the labeling and detection process. Understanding the common pitfalls can help in troubleshooting and optimizing the experimental outcome.

Low Labeling Efficiency:

Incorrect pH : The pH of the reaction buffer is critical. If the pH is too low, the primary amines will be protonated and unreactive. Ensure the pH is between 8.3 and 8.5. lumiprobe.com

Hydrolyzed Reagent : If the 5-ROX-SE has been exposed to moisture or stored improperly, it may have hydrolyzed. Using a fresh vial of the reagent is recommended.

Presence of Competing Amines : Buffers like Tris or the presence of other amine-containing compounds will compete with the target biomolecule for the dye. Use an amine-free buffer. biotium.com

Insufficient Dye Concentration : The molar ratio of dye to biomolecule may need to be optimized. A higher molar excess may be required, especially for dilute protein solutions. thermofisher.com

High Background Fluorescence:

Incomplete Purification : The most common cause of high background is the presence of unbound fluorescent dye. Ensure that the purification step is thorough and effective for the specific biomolecule. thermofisher.com

Non-specific Binding : The labeled biomolecule may be binding non-specifically to other components in the assay. Including appropriate blocking steps and washing protocols can help mitigate this.

Fluorescence Quenching:

Over-labeling : Attaching too many fluorophore molecules to a single biomolecule, particularly proteins, can lead to self-quenching, where the fluorescence intensity is reduced. Optimizing the dye-to-protein ratio is essential to avoid this.

The following table outlines common problems and their potential solutions.

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low or no fluorescence signal | Low labeling efficiency | Optimize reaction pH, use fresh dye, check for competing amines, increase dye-to-biomolecule ratio |

| High background signal | Incomplete removal of free dye | Improve purification method (e.g., HPLC, gel filtration), increase washing steps |

| Weaker than expected signal | Fluorescence quenching | Reduce the molar excess of dye in the labeling reaction to achieve a lower degree of labeling |

Future Directions and Potential Advancements in 5 Carboxy X Rhodamine N Succinimidyl Ester Research

Development of Next-Generation Rhodamine Derivatives

The development of novel rhodamine derivatives is a cornerstone of advancing fluorescence microscopy. sciencedaily.commedicaldesignandoutsourcing.com Historically, the synthesis of new rhodamine dyes was challenging, often requiring harsh chemical conditions that limited the diversity of possible structures. medicaldesignandoutsourcing.comlabmanager.com However, newer, milder chemical methods have opened the door to more sophisticated and rational dye design. medicaldesignandoutsourcing.comlabmanager.com

One key area of development is the fine-tuning of the rhodamine structure to create a broader palette of colors with improved photophysical properties. sciencedaily.commedicaldesignandoutsourcing.com By making subtle atomic changes to the dye's four-ringed structure, scientists can now engineer dyes with specific desired properties, such as increased brightness and cell permeability. sciencedaily.commedicaldesignandoutsourcing.com This modular approach allows for the creation of a wide spectrum of colors beyond the traditional green-to-orange range of early rhodamines. sciencedaily.comlabmanager.com

A significant advancement in this area is the development of silicon-substituted rhodamines (Si-rhodamines). These derivatives exhibit fluorescence in the far-red to near-infrared (NIR) spectrum, a range that is highly advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration. rsc.orgrsc.org Si-rhodamines also boast high photostability and water solubility, making them well-suited for live-cell and in vivo imaging. rsc.orgrsc.org

Furthermore, research is focused on creating "Gentle Rhodamines" with reduced phototoxicity. acs.orgnih.gov By incorporating specific chemical motifs, such as cyclooctatetraene (B1213319) (COT), researchers can minimize the generation of reactive oxygen species (ROS) that can damage cells during intense light exposure in microscopy. nih.gov This allows for longer-term imaging of live cells without inducing significant photodamage. acs.org

| Derivative Class | Key Features | Advantages in Research |

| Fine-tuned Rhodamines | Expanded color palette, increased brightness and cell-permeability. sciencedaily.commedicaldesignandoutsourcing.com | Enables more complex multi-color imaging experiments and clearer visualization of cellular structures. innovations-report.com |

| Si-Rhodamines | Far-red to NIR fluorescence, high photostability, good water solubility. rsc.orgrsc.org | Ideal for in vivo imaging due to deeper tissue penetration and lower autofluorescence. rsc.orgrsc.org |

| "Gentle Rhodamines" | Reduced phototoxicity and ROS generation. acs.orgnih.gov | Allows for long-term, time-lapse imaging of sensitive live cells with minimal photodamage. acs.org |

Integration with Advanced Imaging Technologies

The development of next-generation rhodamine derivatives is intrinsically linked to their application in advanced imaging technologies, particularly super-resolution microscopy (SRM). innovations-report.com Techniques like single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy have broken the diffraction barrier of light, enabling visualization of cellular structures at the nanoscale. innovations-report.comnih.gov However, these techniques place stringent demands on the fluorescent probes used. innovations-report.com

To meet these demands, researchers are designing rhodamine derivatives with specific properties tailored for SRM. For instance, increasing the "photon budget"—the total number of photons a fluorophore can emit before photobleaching—is critical for achieving high-resolution images in SMLM. innovations-report.com New classes of rhodamines with outstanding quantum yields and brightness have been developed specifically for this purpose. innovations-report.com

The ability to tune the equilibrium between the fluorescent and non-fluorescent (spirocyclic) states of rhodamine dyes is also being exploited for SRM. nih.govnih.gov By modifying the ortho-carboxy group, the same rhodamine core can be transformed into a highly fluorogenic probe suitable for STED or a spontaneously blinking dye optimized for SMLM. nih.gov This chemical versatility is crucial for adapting probes to the specific requirements of different super-resolution techniques.

Furthermore, the integration of computational and experimental approaches is accelerating the rational design of dyes for super-resolution imaging. innovations-report.com By understanding the structure-property relationships of fluorophores, researchers can more effectively optimize characteristics like photostability and photo-activation properties. innovations-report.com

| Imaging Technology | Required Dye Properties | Role of 5-ROX Derivatives |

| Single-Molecule Localization Microscopy (SMLM) | High photon budget, stochastic blinking. innovations-report.com | Development of spontaneously blinking dyes for high-resolution imaging. nih.gov |

| Stimulated Emission Depletion (STED) Microscopy | High photostability, efficient switching between on and off states. | Creation of highly fluorogenic and photostable probes for live-cell STED. nih.gov |

Expansion into In Vivo Applications and Preclinical Research

The ability to visualize biological processes within a living organism is a major goal of biomedical research. Fluorescent probes based on 5-ROX are increasingly being utilized in in vivo and preclinical studies. nih.gov The development of rhodamine derivatives that fluoresce in the far-red and near-infrared (NIR) regions of the spectrum has been particularly impactful in this area. rsc.orgrsc.org Light in this wavelength range can penetrate tissues more deeply and is less affected by absorption and scattering by biological components, leading to clearer images with higher signal-to-noise ratios. rsc.orgrsc.org

Si-rhodamines, with their far-red and NIR emission properties, are at the forefront of this expansion. rsc.orgrsc.org Their high cell-membrane permeability and photostability make them excellent candidates for long-term in vivo imaging studies. rsc.org These probes can be conjugated to targeting moieties to specifically label cells or tissues of interest within a living animal, allowing for the non-invasive monitoring of disease progression, drug delivery, and other biological processes. nih.gov

Fluorescence imaging is a powerful tool in preclinical research for evaluating the efficacy and biodistribution of therapeutic agents. nih.gov By labeling a drug or its carrier with a fluorescent dye like a 5-ROX derivative, researchers can track its accumulation in tumors or other target sites in real-time. nih.gov This provides valuable information that can guide the development of more effective and targeted therapies. nih.gov

Computational Modeling and Predictive Studies of Dye-Biomolecule Interactions

Computational modeling and simulation are becoming indispensable tools for understanding and predicting the behavior of fluorescent dyes like 5-ROX at the molecular level. mdpi.comresearchgate.net Molecular dynamics (MD) simulations, for example, can provide detailed insights into the interactions between rhodamine dyes and biological membranes. mdpi.comresearchgate.net These simulations can reveal how the dye orients itself within the lipid bilayer and how its structure influences its interaction with membrane components. researchgate.net

Quantum mechanics (QM) and molecular dynamics simulations are also being used to predict the brightness of fluorophores when bound to proteins. nih.gov By understanding how the protein environment affects the rotational freedom of the chromophore, researchers can computationally screen for protein-dye combinations with enhanced fluorescence. nih.gov This predictive capability can significantly accelerate the development of new biosensors and fluorescent protein tags.

Furthermore, computational methods are being employed to study the aggregation of rhodamine dyes in solution, which can significantly impact their optical properties. nih.gov By developing accurate force fields, researchers can simulate the self-assembly of dye molecules and understand how factors like counterions influence this process. nih.gov These studies are crucial for designing dye-based systems for applications such as light-harvesting nano-antennas. nih.gov

| Computational Method | Application in 5-ROX Research | Insights Gained |

| Molecular Dynamics (MD) Simulations | Studying interactions with biological membranes. mdpi.comresearchgate.net | Understanding dye orientation and partitioning in lipid bilayers. researchgate.net |

| Quantum Mechanics (QM) and MD Simulations | Predicting fluorophore brightness. nih.gov | Elucidating the role of the protein environment in enhancing fluorescence. nih.gov |

| Force Field Development | Modeling dye aggregation. nih.gov | Predicting self-assembly behavior and its effect on optical properties. nih.gov |

Q & A

Basic Research Questions

Q. How does the reactivity of 5-Carboxy-X-rhodamine N-succinimidyl ester (ROX-SE) with amine groups influence conjugation efficiency in protein labeling?

- Methodological Answer : ROX-SE reacts with primary amines (e.g., lysine residues or N-termini of proteins) under mildly alkaline conditions (pH 7.5–9.0). Optimal conjugation is achieved by incubating the dye with the target protein in a buffered solution (e.g., 0.1 M sodium bicarbonate) at 4–25°C for 1–4 hours. Excess dye is removed via gel filtration or dialysis. Control reaction pH to avoid hydrolysis of the NHS ester, which accelerates above pH 9.0 .

Q. What strategies are recommended to stabilize ROX-SE in aqueous solutions during labeling experiments?

- Methodological Answer : ROX-SE is hydrolytically unstable in water. Dissolve the dye in anhydrous DMSO immediately before use, and limit exposure to moisture. For long-term storage, store lyophilized powder at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation .

Q. How can researchers confirm successful conjugation of ROX-SE to biomolecules?

- Methodological Answer : Use a combination of techniques:

- Spectrophotometry : Measure absorbance at 575–585 nm (characteristic of rhodamine derivatives) and calculate the dye-to-protein ratio.

- Mass spectrometry : Detect mass shifts corresponding to the addition of ROX (MW 631.69 Da) to the target molecule.

- Fluorescence microscopy : Validate functional labeling by observing fluorescence emission at ~610 nm post-conjugation .

Advanced Research Questions

Q. How do regioisomeric impurities (e.g., 5- vs. 6-carboxy isomers) affect ROX-SE performance in DNA sequencing applications?

- Methodological Answer : Isomeric impurities can alter fluorescence quantum yields and Förster resonance energy transfer (FRET) efficiency. Purify ROX-SE using reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate isomer purity (>98%) via NMR or high-resolution mass spectrometry. For sequencing, use isomerically pure ROX-SE to ensure consistent termination signal intensities .

Q. What experimental parameters optimize ROX-SE labeling efficiency in live-cell imaging without inducing cytotoxicity?

- Methodological Answer : Use low dye concentrations (1–10 µM) and short incubation times (<30 minutes) to minimize cellular stress. Pre-treat cells with a quenching agent (e.g., glycine) to neutralize unreacted NHS esters post-labeling. Validate biocompatibility via viability assays (e.g., MTT or Calcein-AM) and confirm intracellular localization using organelle-specific counterstains .

Q. How can researchers resolve inconsistencies in fluorescence intensity between ROX-SE-labeled proteins and theoretical predictions?

- Methodological Answer : Discrepancies may arise from dye aggregation, incomplete conjugation, or environmental quenching.

- Aggregation : Centrifuge labeled samples at 14,000×g for 10 minutes to remove aggregates.

- Quenching : Perform fluorescence measurements in low-ionic-strength buffers (e.g., PBS) to reduce collisional quenching.

- Validation : Compare experimental fluorescence with a standard curve generated using a commercial ROX-conjugated reference protein (e.g., BSA-ROX) .

Key Methodological Insights

- Protein Labeling : For SPR-based immobilization, ROX-SE-labeled ligands can be covalently attached to carboxymethyldextran surfaces via NHS/EDC chemistry, followed by ethanolamine blocking to deactivate residual esters .

- DNA Sequencing : ROX-SE is used to synthesize charge-modified dye-labeled ddNTPs. Optimize incorporation efficiency by adjusting polymerase concentration and Mg<sup>2+</sup> levels in sequencing reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.